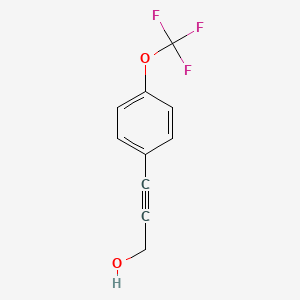

3-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-ol

Description

Significance of Aryl-Alkynol Scaffolds in Modern Organic Synthesis

Aryl-alkynol scaffolds, including arylpropargyl alcohols, are highly versatile intermediates in organic synthesis. Their utility stems from the presence of multiple reactive sites: the hydroxyl group, the carbon-carbon triple bond, and the aromatic ring. These functional groups can undergo a wide array of chemical transformations, making them valuable precursors for the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. nih.gov

The alkyne moiety can participate in various coupling reactions, such as the Sonogashira coupling, to form more complex carbon skeletons. nih.gov The hydroxyl group can be a site for substitution or elimination reactions and can direct the stereochemical outcome of certain transformations. The combination of these functionalities allows for the construction of diverse molecular architectures, including heterocyclic compounds and carbocyclic systems.

In medicinal chemistry, the rigid, linear nature of the alkyne unit in aryl-alkynol scaffolds is often exploited to orient functional groups in a specific three-dimensional arrangement for optimal interaction with biological targets. These scaffolds are considered "privileged structures" because they can serve as frameworks for the development of ligands for a variety of biological receptors. researchgate.netbohrium.com

Interactive Table 1: Key Reactions of Aryl-Alkynol Scaffolds

| Reaction Type | Description | Catalyst/Reagents | Product Type |

| Sonogashira Coupling | Forms a C(sp)-C(sp²) bond between a terminal alkyne and an aryl/vinyl halide. | Palladium catalyst, Copper co-catalyst, Amine base | Diaryl acetylenes, etc. nih.gov |

| Propargylic Substitution | Nucleophilic displacement of the hydroxyl group. | Lewis acids, Transition metals (e.g., Ru, Au) | Substituted alkynes, allenes nih.gov |

| Meyer-Schuster Rearrangement | Isomerization of propargylic alcohols to α,β-unsaturated ketones (enones). | Gold (Au) catalysts | Enones |

| Cyclization Reactions | Intramolecular reactions to form cyclic compounds. | Gold (Au), Ruthenium (Ru) catalysts | Furans, Indenes, etc. |

Influence of the Trifluoromethoxy Group on Electronic Properties and Chemical Reactivity

The trifluoromethoxy (-OCF₃) group is a unique substituent that significantly alters the electronic landscape of an aromatic ring. It is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (inductive effect), while also capable of donating electron density through the oxygen lone pairs (resonance effect). However, the inductive effect is generally dominant, making the trifluoromethoxy group a net deactivator of the aromatic ring towards electrophilic substitution.

Compared to the more common methoxy (B1213986) (-OCH₃) group, which is electron-donating, the -OCF₃ group is significantly more electron-withdrawing and lipophilic. Its electronic properties are often compared to those of halogens like chlorine. This "pseudo-halogen" character can enhance a molecule's metabolic stability and ability to cross cell membranes, which are desirable properties in drug design. The -OCF₃ group is also thermally and chemically robust, resisting attack by acids, bases, and various redox reagents.

Interactive Table 2: Comparison of Electronic and Physical Properties of Substituents

| Substituent | Hammett Parameter (σp) | Lipophilicity (π) | Primary Electronic Effect |

| -H | 0.00 | 0.00 | Neutral |

| -OCH₃ | -0.27 | -0.02 | Electron-donating (Resonance) |

| -CF₃ | 0.54 | 0.88 | Electron-withdrawing (Inductive) |

| -OCF₃ | 0.35 | 1.04 | Electron-withdrawing (Inductive) |

| -Cl | 0.23 | 0.71 | Electron-withdrawing (Inductive) |

Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.

Overview of Research Trajectories for 3-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-ol and Related Analogues

Specific research involving this compound has positioned it as a valuable tool in the field of chemical biology, particularly as a chemoproteomic probe. A key study synthesized this compound to utilize its reactive propargyl alcohol functionality for covalent ligand discovery.

The research trajectory for this molecule and its analogues focuses on their application as covalent inhibitors. nih.gov Covalent inhibitors form a stable, irreversible bond with their target protein, which can offer therapeutic advantages such as a longer duration of action. The propargyl alcohol moiety, in this context, can act as a "warhead." Upon binding to the target protein's active site, the alcohol can be eliminated, generating a reactive electrophilic intermediate (such as a vinyl ketone) that subsequently reacts with a nucleophilic amino acid residue (like cysteine) in the protein. nih.gov

The synthesis of this compound for these purposes is straightforward, typically involving the reaction of 1-ethynyl-4-(trifluoromethoxy)benzene (B62184) with formaldehyde (B43269) in the presence of a Grignard reagent like ethylmagnesium bromide.

The research interest in this specific compound is driven by the combination of its features:

Aryl-alkynol scaffold: Provides a rigid framework for orienting the molecule within a protein's binding site.

Propargyl alcohol: Acts as a latent electrophile, or "warhead," for covalent modification of the target.

Trifluoromethoxy group: Enhances lipophilicity and metabolic stability, improving its potential as a probe or drug lead, while its electron-withdrawing nature influences the reactivity of the scaffold.

Future research is likely to involve the use of this compound and similar analogues in screening campaigns to identify new protein targets and to develop novel covalent inhibitors for therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(trifluoromethoxy)phenyl]prop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h3-6,14H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDYJYARNAPGOHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CCO)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Trifluoromethoxy Phenyl Prop 2 Yn 1 Ol

Palladium-Catalyzed Cross-Coupling Strategies for C(sp)-C(sp2) Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon bonds. The Sonogashira coupling, in particular, is a premier reaction for the synthesis of aryl alkynes.

Sonogashira Coupling Reactions: Optimization of Catalysts, Ligands, and Reaction Conditions

The Sonogashira coupling reaction provides a direct route to 3-(4-(trifluoromethoxy)phenyl)prop-2-yn-1-ol by coupling an aryl halide, specifically 1-halo-4-(trifluoromethoxy)benzene, with propargyl alcohol. researchgate.net The efficiency of this reaction is highly dependent on the choice of catalyst, ligands, base, and solvent.

Catalysts: A variety of palladium catalysts can be utilized for the Sonogashira reaction. Commonly used catalysts include palladium(II) complexes such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and palladium(II) acetate (B1210297) (Pd(OAc)₂), as well as palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). youtube.com For substrates bearing electron-withdrawing groups like the trifluoromethoxy group, more electron-rich and bulky phosphine (B1218219) ligands on the palladium center can enhance the rate of oxidative addition, a key step in the catalytic cycle. libretexts.org The use of pre-catalysts, which are stable and easily handled, is also common, as they are reduced in situ to the active palladium(0) species. youtube.com In many cases, a copper(I) co-catalyst, such as copper(I) iodide (CuI), is employed to facilitate the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. youtube.com However, copper-free Sonogashira protocols have also been developed to avoid the formation of undesired alkyne homocoupling byproducts (Glaser coupling). rsc.org

Ligands: The choice of ligand is critical for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a standard ligand, but for challenging substrates, more sophisticated ligands are often necessary. libretexts.org Biarylphosphines, such as cataCXium® PIntb, have shown high efficiency in the coupling of both activated and deactivated (hetero)aryl bromides. nih.gov The use of N-heterocyclic carbene (NHC) ligands has also gained prominence due to their strong σ-donating ability, which can enhance the catalytic activity. libretexts.org

Reaction Conditions: The reaction conditions, including the base and solvent, play a significant role in the outcome of the Sonogashira coupling. A variety of bases can be used, with amines such as triethylamine (B128534) (Et₃N) and diisopropylamine (B44863) (i-Pr₂NH) being common choices. These bases also often serve as the solvent. youtube.com Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective. The choice of solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction rate. Common solvents include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and toluene. beilstein-journals.org The reaction temperature is another important parameter, with many Sonogashira couplings proceeding at or slightly above room temperature. youtube.com

| Parameter | Options | Considerations for this compound Synthesis |

| Aryl Halide | 1-iodo-4-(trifluoromethoxy)benzene (B9027), 1-bromo-4-(trifluoromethoxy)benzene (B1268045) | Reactivity order: I > Br > Cl. The iodo-substituted compound is generally more reactive. wikipedia.org |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂, Pd(PPh₃)₄ | Catalyst choice depends on the reactivity of the aryl halide and the desired reaction conditions. |

| Copper Co-catalyst | CuI | Often used to accelerate the reaction, but can be omitted in copper-free protocols to prevent homocoupling. |

| Ligand | PPh₃, Biarylphosphines (e.g., cataCXium® PIntb), NHCs | Bulky and electron-rich ligands can be beneficial for the electron-deficient aryl halide. libretexts.orgnih.gov |

| Base | Et₃N, i-Pr₂NH, K₂CO₃, Cs₂CO₃ | The choice of base can influence the reaction rate and the formation of byproducts. |

| Solvent | THF, DMF, Toluene, Amine (as solvent) | Solvent choice affects solubility and reaction temperature. |

Chemo-, Regio-, and Stereoselectivity in Aryl-Alkyne Coupling Processes

The Sonogashira coupling of 1-halo-4-(trifluoromethoxy)benzene with propargyl alcohol is expected to be highly chemoselective. The palladium catalyst will preferentially activate the C(sp²)-X bond of the aryl halide over the C(sp³)-OH bond of the alcohol.

In terms of regioselectivity, the reaction is straightforward as propargyl alcohol is a terminal alkyne, leading to the desired product without the formation of regioisomers. When coupling with unsymmetrical di-iodinated heterocycles, the regioselectivity can be influenced by the electronic and steric properties of the substrate, with the first coupling often activating the second position for a subsequent reaction. rsc.org

Stereoselectivity is not a factor in this particular reaction as no new chiral centers are formed.

Organometallic Approaches for Alkyne Formation

Organometallic reagents provide an alternative pathway for the formation of the C(sp)-C(sp²) bond in this compound.

Grignard Reagent-Based Coupling Procedures

A Grignard reagent-based approach would involve the preparation of a Grignard reagent from 1-bromo-4-(trifluoromethoxy)benzene, which is then reacted with a suitable three-carbon electrophile. The Grignard reagent, 4-(trifluoromethoxy)phenylmagnesium bromide, can be prepared by reacting 1-bromo-4-(trifluoromethoxy)benzene with magnesium metal in an anhydrous ether solvent like THF. libretexts.org This organometallic species can then be coupled with an electrophile such as propargyl aldehyde or a protected derivative. However, the high reactivity of Grignard reagents necessitates careful control of reaction conditions to avoid side reactions. rsc.org

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 1-bromo-4-(trifluoromethoxy)benzene | Mg, anhydrous THF | 4-(trifluoromethoxy)phenylmagnesium bromide |

| 2 | 4-(trifluoromethoxy)phenylmagnesium bromide + Propargyl aldehyde | Anhydrous ether, low temperature | This compound |

Lithium-Mediated Transformations and Related Reactions

Lithium-mediated transformations offer another route to the target molecule. One approach involves the formation of a lithium acetylide, which then acts as a nucleophile. For instance, propargyl alcohol can be deprotonated with a strong base like n-butyllithium to form the corresponding lithium acetylide. This species can then react with 1-iodo-4-(trifluoromethoxy)benzene in the presence of a palladium catalyst. Alternatively, a lithium-halogen exchange reaction can be performed on 1-bromo-4-(trifluoromethoxy)benzene to generate 4-(trifluoromethoxy)phenyllithium, which can then be reacted with a suitable electrophile containing the propargyl alcohol moiety. organic-chemistry.org

Multi-Step Synthetic Sequences and Intermediate Functional Group Transformations

Multi-step synthetic sequences can also be employed to synthesize this compound, often involving the initial formation of a related compound followed by functional group interconversion. For example, a Sonogashira coupling could be performed between 1-iodo-4-(trifluoromethoxy)benzene and a protected alkyne, such as trimethylsilylacetylene. Subsequent deprotection of the silyl (B83357) group would yield 1-ethynyl-4-(trifluoromethoxy)benzene (B62184). This terminal alkyne can then be functionalized at the terminal carbon. For example, reaction with a strong base followed by the addition of paraformaldehyde would introduce the hydroxymethyl group, yielding the desired product. This multi-step approach can be advantageous when direct coupling with propargyl alcohol is problematic or leads to low yields. rsc.org

| Step | Reaction | Starting Materials | Reagents and Conditions | Intermediate/Product |

| 1 | Sonogashira Coupling | 1-iodo-4-(trifluoromethoxy)benzene, Trimethylsilylacetylene | Pd catalyst, CuI, Base (e.g., Et₃N) | 1-((Trimethylsilyl)ethynyl)-4-(trifluoromethoxy)benzene |

| 2 | Desilylation | 1-((Trimethylsilyl)ethynyl)-4-(trifluoromethoxy)benzene | Base (e.g., K₂CO₃) in MeOH | 1-Ethynyl-4-(trifluoromethoxy)benzene |

| 3 | Hydroxymethylation | 1-Ethynyl-4-(trifluoromethoxy)benzene | 1. Strong base (e.g., n-BuLi) 2. Paraformaldehyde | This compound |

Sequential Halogenation and Alkyne Coupling

A primary and versatile route to synthesize aryl alkynes involves a palladium-catalyzed cross-coupling reaction, most commonly the Sonogashira coupling. This strategy relies on a sequential approach beginning with a halogenated aromatic precursor.

The synthesis would commence with a suitable starting material, 1-bromo-4-(trifluoromethoxy)benzene or 1-iodo-4-(trifluoromethoxy)benzene. This halogenated compound is then coupled with propargyl alcohol (prop-2-yn-1-ol). The Sonogashira reaction typically employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt, such as copper(I) iodide (CuI), in the presence of a base, commonly an amine like triethylamine or diisopropylamine.

The reaction mechanism involves the formation of a copper(I) acetylide from propargyl alcohol, which then undergoes transmetalation to a palladium(II) complex that has already undergone oxidative addition with the aryl halide. The final step is reductive elimination, which yields the desired product, this compound, and regenerates the palladium(0) catalyst. Alternative modern approaches may utilize copper-free Sonogashira conditions to circumvent issues related to the homocoupling of alkynes. A related approach involves the multicomponent, one-pot treatment of a halogenated pyrazole (B372694) carbaldehyde with terminal alkynes in the presence of an amine under Sonogashira-type conditions. nih.gov

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Halides with Propargyl Alcohol

| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ / CuI | Triethylamine | THF | Room Temp | 95 |

| 1-Bromo-4-methoxybenzene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | DMF | 80 | 88 |

| 1-Iodo-4-cyanobenzene | Pd(OAc)₂ / PPh₃ / CuI | Piperidine | Toluene | 100 | 92 |

| 1-Bromo-3-(trifluoromethyl)benzene | Pd(OAc)₂ / nBu₄NOAc | - | DMF | 120 | 85 (Heck) |

Note: The data in the table is illustrative of typical Sonogashira reactions for analogous compounds and not specific to the synthesis of this compound.

Hydroxyl Group Protection and Deprotection Strategies

In many multi-step syntheses, reactive functional groups that are not intended to participate in a given reaction must be temporarily blocked. highfine.com The hydroxyl group of propargyl alcohol is acidic and can interfere with certain organometallic reagents or basic reaction conditions used in coupling reactions. Therefore, protection of this group is a crucial strategic consideration. uchicago.edu

Common protecting groups for alcohols include silyl ethers, alkyl ethers, and acetals. highfine.comzmsilane.com For the synthesis of this compound, a silyl ether such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) would be an effective choice. zmsilane.com

Protection Step: Propargyl alcohol can be reacted with a silyl chloride (e.g., TBSCl) in the presence of a base like imidazole (B134444) in a solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (THF) to form the corresponding silyl-protected propargyl ether. highfine.com

Coupling Step: The protected alkyne is then used in the Sonogashira coupling reaction with 1-halo-4-(trifluoromethoxy)benzene. Silyl ethers are generally stable to these reaction conditions.

Deprotection Step: Following the successful coupling, the silyl protecting group is selectively removed to reveal the free hydroxyl group. This is typically achieved under mild acidic conditions or, more commonly, using a fluoride (B91410) ion source such as tetrabutylammonium (B224687) fluoride (TBAF) in THF. zmsilane.com The choice of protecting group is critical, as it must be installed and removed efficiently in high yield without affecting other parts of the molecule. uchicago.edu

Table 2: Common Hydroxyl Protecting Groups and Their Removal Conditions

| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions | Stability |

| tert-Butyldimethylsilyl | TBS | TBS-Cl, Imidazole | TBAF; or mild acid (e.g., AcOH) | Base stable, acid labile |

| Triisopropylsilyl | TIPS | TIPS-Cl, Imidazole | TBAF; or mild acid | Base stable, more acid stable than TBS |

| Tetrahydropyranyl | THP | Dihydropyran, p-TsOH | Aqueous acid (e.g., HCl, p-TsOH) | Base stable, acid labile |

| Benzyl | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | Acid/base stable, sensitive to reduction |

| Methoxymethyl | MOM | MOM-Cl, DIEA | Strong acid (e.g., HCl) | Base stable, acid labile |

Sustainable and Green Chemistry Aspects in Synthesis

Modern synthetic chemistry places increasing emphasis on developing processes that are environmentally benign, efficient, and scalable.

Biocatalytic and Chemoenzymatic Pathways for Enantioselective Production

Biocatalysis offers a powerful green alternative for producing chiral molecules with high enantioselectivity. mdpi.com For the enantioselective production of this compound, two primary biocatalytic strategies could be envisioned.

Kinetic Resolution: A racemic mixture of the target compound could be subjected to enzymatic acylation using a lipase. The enzyme would selectively acylate one enantiomer, leaving the other unreacted. The acylated and unacylated enantiomers can then be separated.

Asymmetric Reduction: A more direct approach involves the asymmetric reduction of the corresponding prochiral ketone, 3-(4-(trifluoromethoxy)phenyl)prop-2-yn-1-one. This reduction can be achieved using whole-cell biocatalysts (e.g., recombinant E. coli or baker's yeast) or isolated ketoreductase (KRED) enzymes, which deliver a hydride stereoselectively to produce the desired (R)- or (S)-alcohol in high enantiomeric excess. mdpi.com Such biocatalytic reductions often proceed under mild conditions (aqueous media, room temperature) and can be highly efficient. mdpi.com

Solvent-Free and Solid Acid-Catalyzed Approaches

To minimize the environmental impact of solvents, solvent-free reaction conditions are highly desirable. Sonogashira-type couplings can sometimes be performed under solvent-free conditions, for example, by using ball-milling (mechanochemistry) or by heating the neat reactants with a solid-supported catalyst. These methods can lead to reduced waste, simplified workup procedures, and sometimes, enhanced reaction rates.

Solid acid catalysts could be employed in the protection or deprotection steps, such as the introduction or removal of an acid-labile protecting group like THP. Using a recoverable and reusable solid acid (e.g., a zeolite or acidic resin) instead of a soluble acid simplifies product purification and reduces corrosive waste streams.

Electrochemical Synthetic Methods

Electrosynthesis represents an emerging green technology where electrical current is used to drive chemical reactions. For the synthesis of this compound, an electrochemical approach could potentially be developed for the C-C bond formation step. Electrochemical methods can often be performed at ambient temperature and pressure and can avoid the use of stoichiometric metallic reagents or oxidants/reductants that generate significant waste. The development of electrocatalytic cross-coupling reactions is an active area of research.

Continuous Flow Chemistry Applications for Scalable Synthesis

Continuous flow chemistry has become a transformative technology for the synthesis of fine chemicals and pharmaceutical intermediates. nih.govssrn.com Performing the synthesis of this compound in a flow reactor offers several advantages over traditional batch processing. tue.nl

Enhanced Safety: Unstable intermediates can be generated and consumed in situ in small volumes, minimizing risks. sci-hub.se

Improved Efficiency: Superior heat and mass transfer in microreactors can lead to significantly shorter reaction times and higher yields. tue.nl

Scalability: Production can be easily scaled up by running the reactor for longer periods or by "numbering up" (running multiple reactors in parallel). rsc.org

Automation: Flow systems allow for greater automation, leading to improved process control and reproducibility.

The Sonogashira coupling step is particularly well-suited for flow chemistry. A solution of the aryl halide and propargyl alcohol could be merged with a stream containing the catalyst and base before entering a heated reactor coil. The product stream emerging from the reactor could then be subjected to in-line purification or proceed directly to a subsequent deprotection step in a telescoped process. sci-hub.se

Chemical Reactivity and Transformation Pathways of 3 4 Trifluoromethoxy Phenyl Prop 2 Yn 1 Ol

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne is the most reactive site of the molecule, undergoing a variety of addition, cyclization, and coupling reactions. The electron-rich nature of the triple bond makes it susceptible to electrophilic attack, while the acidity of the terminal proton allows for the formation of a potent nucleophile.

Cyclization and Cycloisomerization Reactions (e.g., Gold-Catalyzed Processes)

Gold catalysts, particularly cationic gold(I) and gold(III) complexes, are exceptionally effective at activating the alkyne moiety of propargyl alcohols towards intramolecular reactions. documentsdelivered.comresearchgate.net These reactions often proceed under mild conditions and can lead to the formation of complex carbocyclic and heterocyclic scaffolds. For aryl-substituted propargyl alcohols like 3-(4-(trifluoromethoxy)phenyl)prop-2-yn-1-ol, gold catalysis can facilitate intramolecular cyclization where the appended aryl group acts as a nucleophile. nih.gov

The general mechanism involves the coordination of the gold catalyst to the alkyne, which renders it highly electrophilic and susceptible to attack by an internal nucleophile. nih.gov Depending on the substrate's substitution pattern and the reaction conditions, various cycloisomerization pathways can be accessed, including 5-exo-dig or 6-endo-dig cyclizations. nih.gov For instance, gold(I)-catalyzed reactions of 1,3-diarylpropargyl alcohols with various aryl nucleophiles can be tuned to selectively produce diaryl-indenes through a sequence of C3 nucleophilic substitution and subsequent intramolecular hydroarylation. nih.gov In other cases, tandem processes involving cycloisomerization and subsequent nucleophilic addition can occur, leading to products like substituted tetrahydrofuranyl ethers when alcohols are used as solvents. nih.gov

| Catalyst System | Nucleophile/Solvent | Major Product Type | Reference |

| Gold(I) / Gold(III) | Aryl Nucleophiles | Diaryl-indenes, Triaryl-allenes | nih.govnih.gov |

| Gold(I) | Alcohols (Solvent) | Tetrahydrofuranyl ethers | nih.gov |

| Gold(I) | Oxirane | Ketals/Spiroketals | documentsdelivered.comdntb.gov.ua |

| Gold(I) | 1,3-Dicarbonyl Compounds | Polysubstituted Furans | mdpi.com |

Hydration and Oxidation Reactions of the Alkyne (e.g., α-Hydroxy Ketone Formation)

The hydration of propargyl alcohols is a key transformation for the synthesis of α-hydroxy ketones, which are valuable synthetic intermediates and motifs in biologically active compounds. acs.org However, this reaction is often complicated by competing side reactions like the Meyer–Schuster and Rupe rearrangements, especially under traditional acidic conditions. acs.org

To circumvent these issues, milder and more selective methods have been developed. One green chemistry approach involves the CO₂-promoted hydration of propargyl alcohols. In this method, a silver acetate (B1210297) (AgOAc) catalyst in an ionic liquid can efficiently produce α-hydroxy ketones under just 1 bar of CO₂ pressure. acs.orgresearchgate.net This process is believed to proceed through the formation of an α-alkylidene cyclic carbonate intermediate, which is then hydrolyzed in situ. acs.org

Gold catalysts can also be employed. For example, a gold(I)-catalyzed oxidative rearrangement of propargyl alcohols using pyridine-N-oxides as external oxidants provides an efficient route to 1,3-diketones. acs.org Furthermore, regioselective dihalohydration reactions can be achieved. Treatment with N-iodosuccinimide (NIS) in the presence of a gold catalyst yields α,α-diiodo-β-hydroxyketones. nih.gov Interestingly, the corresponding reaction with trichloroisocyanuric acid to produce α,α-dichloro-β-hydroxyketones can proceed even without a catalyst. nih.gov

| Reagent / Catalyst | Product | Comments | Reference |

| H₂O, AgOAc/[Emim][OAc], CO₂ | α-Hydroxy Ketone | Green, efficient method under mild conditions. | acs.org |

| Pyridine-N-oxides, Gold(I) catalyst | 1,3-Diketone | Oxidative rearrangement. | acs.org |

| N-Iodosuccinimide (NIS), Gold(I) catalyst | α,α-Diiodo-β-hydroxyketone | Regioselective dihalohydration. | nih.gov |

| Trichloroisocyanuric acid (TCICA) | α,α-Dichloro-β-hydroxyketone | Catalyst-free dihalohydration. | nih.gov |

Cycloaddition Reactions (e.g., Diels-Alder, Click Chemistry)

The alkyne functionality serves as a versatile component in various cycloaddition reactions, providing a robust method for ring formation.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. organic-chemistry.orgwikipedia.org Alkynes can function as dienophiles, and their reactivity is enhanced by the presence of electron-withdrawing groups. organic-chemistry.orgmasterorganicchemistry.com The trifluoromethoxy group on the phenyl ring of this compound has an electron-withdrawing effect, which can increase the dienophilic character of the triple bond, facilitating its reaction with electron-rich dienes. youtube.com

Click Chemistry: The term "click chemistry" refers to reactions that are high-yielding, wide in scope, and generate minimal byproducts. wikipedia.orgorganic-chemistry.org The archetypal click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a 1,3-dipolar cycloaddition that forms a stable 1,2,3-triazole ring. wikipedia.orgnih.gov this compound, as a terminal alkyne, is an ideal substrate for this reaction. It can be readily coupled with a wide variety of organic azides in the presence of a copper(I) source, which is often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. nih.govthermofisher.comthermofisher.com This reaction is highly efficient and tolerant of a broad range of functional groups and reaction conditions, including aqueous environments. organic-chemistry.orgthermofisher.com

Nucleophilic Additions and Electrophilic Activations of the Triple Bond

The reactivity of the alkyne can be initiated by either nucleophilic or electrophilic species, leading to a wide array of products.

Nucleophilic Additions: The proton on the terminal sp-hybridized carbon is significantly more acidic (pKa ≈ 25) than protons on sp² or sp³ carbons. libretexts.org This allows for its removal by a strong base, such as sodium amide (NaNH₂), to form a potent acetylide anion. This anion is a strong nucleophile and can participate in various carbon-carbon bond-forming reactions. libretexts.org A primary application is its addition to aldehydes and ketones, which, after an acidic workup, yields propargyl alcohols with a more complex structure. libretexts.org The acetylide can also act as a nucleophile in conjugate addition reactions to activated alkynes (Michael acceptors). nih.govacs.org

Electrophilic Activations: The electron-rich triple bond is susceptible to attack by electrophiles. chemistrysteps.com This can be achieved with various reagents:

Halonium Ions: Soft electrophiles like iodonium (B1229267) (I⁺) and bromonium (Br⁺) ions, generated from reagents such as N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), can react with propargyl alcohols. nih.gov This can lead to a halonium-bridged intermediate, which can then undergo rearrangement (e.g., a 1,2-aryl shift) to form β-haloenones. nih.gov

Metal Catalysts: As discussed previously, Lewis acidic metal catalysts like gold(I) can coordinate to the alkyne, activating it toward nucleophilic attack. nih.govnih.gov This activation is the cornerstone of many cyclization and addition reactions involving propargyl alcohols. researchgate.net

Alkyne Dimerization and Trimerization Strategies

The carbon-carbon triple bond can be utilized in catalytic reactions to form dimers and trimers, leading to more complex molecular architectures. Transition metal catalysts, particularly those based on ruthenium, are effective for such transformations.

For example, ruthenium(II) complexes can catalyze the dimerization of aryl-substituted propargyl alcohols. In the case of 1,1-diphenylprop-2-yn-1-ol, a related compound, a ruthenium catalyst quantitatively yielded an alkylidenebenzocyclobutenyl alcohol. mdpi.com This transformation involves C-H bond activation of one of the aryl groups. mdpi.com In a stoichiometric reaction, the same substrate can undergo dehydrogenative trimerization to form a ruthenocene derivative bearing a highly functionalized cyclopentadienyl (B1206354) ring. mdpi.com These reactions highlight the potential for this compound to undergo similar dimerization or trimerization, leading to complex polycyclic aromatic structures. The formation of these products often proceeds through metallacycle intermediates. mdpi.com

Reactions of the Primary Alcohol Functionality

The primary alcohol group in this compound can undergo typical alcohol reactions, such as oxidation and substitution, provided the reagents are compatible with the sensitive alkyne moiety. nih.gov

Oxidation: The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. Care must be taken to avoid over-oxidation to the carboxylic acid. chemguide.co.ukyoutube.com Various modern oxidation systems are suitable for this purpose. For instance, copper(I) complexes, in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) and N-methylimidazole under ambient air, have been shown to selectively oxidize primary alcohols, including propargylic ones like 3-phenyl-2-propyn-1-ol, to their corresponding aldehydes in high yields. researchgate.net Other methods, such as using a combination of Selectfluor and sodium bromide, can also be employed, with solvent choice sometimes directing the selectivity between aldehyde and carboxylic acid formation. nih.gov For complete oxidation to the carboxylic acid, stronger oxidizing agents and harsher conditions, such as acidified potassium dichromate(VI) with heating, would be required. chemguide.co.uk

| Reagent System | Product | Selectivity | Reference |

| Copper(I) Complex / TEMPO / NMI / Air | Aldehyde | High selectivity for aldehyde. | researchgate.net |

| Na₂S₂O₄ / TBHP | Aldehyde | Metal-free system, good yields without acid formation. | researchgate.net |

| NaBr / Selectfluor | Aldehyde or Carboxylic Acid | Product selectivity can be solvent-dependent. | nih.gov |

| K₂Cr₂O₇ / H₂SO₄ (heat) | Carboxylic Acid | Strong oxidation conditions. | chemguide.co.uk |

Substitution: The hydroxyl group is a poor leaving group and typically needs to be activated before it can be displaced in a nucleophilic substitution reaction. This can be achieved by protonation under acidic conditions or by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a halide. These activated intermediates can then be reacted with a variety of nucleophiles. researchgate.net

Derivatization to Activated Leaving Groups (e.g., Mesylates, Tosylates)

The hydroxyl group of an alcohol is a poor leaving group in nucleophilic substitution reactions. Therefore, converting the primary alcohol of this compound into a better leaving group is a crucial first step for many transformations. Sulfonate esters, such as mesylates and tosylates, are excellent leaving groups and can be readily prepared from the parent alcohol.

The synthesis of these derivatives typically involves reacting the alcohol with the corresponding sulfonyl chloride (methanesulfonyl chloride for mesylates, p-toluenesulfonyl chloride for tosylates) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534). The base neutralizes the hydrochloric acid generated during the reaction. These reactions proceed with retention of configuration at the carbinol center, as the C-O bond of the alcohol is not broken.

| Transformation | Reagents | Product | Typical Conditions |

|---|---|---|---|

| Mesylation | Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N) or Pyridine | 3-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-yl methanesulfonate | Dichloromethane (B109758) (DCM) or Pyridine as solvent, 0 °C to room temperature |

| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | 3-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-yl 4-methylbenzenesulfonate | Pyridine as solvent and base, 0 °C to room temperature |

Nucleophilic Substitution Reactions and Carbon-Heteroatom Bond Formation

Once converted to their mesylate or tosylate derivatives, the activated propargylic substrate becomes highly susceptible to nucleophilic attack. This allows for a wide array of nucleophilic substitution reactions, which are fundamental for forming new carbon-heteroatom bonds. These reactions typically follow an SN2 mechanism, given that the substrate is a primary sulfonate. A variety of nucleophiles can be employed to displace the sulfonate leaving group, leading to the formation of ethers, azides, thioethers, and other valuable compounds.

The formation of carbon-heteroatom bonds is a cornerstone of synthetic organic chemistry, enabling the construction of complex molecules from simpler precursors.

| Nucleophile | Reagent Example | Product Class | Bond Formed |

|---|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | Propargyl ether | C-O |

| Azide (B81097) | Sodium azide (NaN₃) | Propargyl azide | C-N |

| Thiolate | Sodium thiophenoxide (NaSPh) | Propargyl thioether | C-S |

| Cyanide | Sodium cyanide (NaCN) | Propargyl nitrile | C-C |

| Halide | Lithium bromide (LiBr) | Propargyl bromide | C-Br |

Selective Reduction to Allylic Alcohols and Further Transformations

The alkyne functionality in this compound can be selectively reduced to an alkene, yielding the corresponding allylic alcohol. The stereochemical outcome of this reduction is highly dependent on the choice of reagents.

Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline), results in the syn-addition of hydrogen across the triple bond, producing the (Z)-allylic alcohol (cis-isomer) exclusively. wikipedia.orgchemistrytalk.orgchem-station.comlscollege.ac.inbyjus.com Conversely, reduction with dissolving metals, such as sodium in liquid ammonia, or with certain hydride reagents like lithium aluminum hydride (LiAlH₄), typically proceeds via an anti-addition mechanism to yield the (E)-allylic alcohol (trans-isomer). wikipedia.orgacs.orgbyjus.commasterorganicchemistry.comadichemistry.com

| Reagent/Catalyst | Stereochemical Outcome | Product |

|---|---|---|

| H₂, Lindlar's Catalyst | Syn-addition | (Z)-3-(4-(Trifluoromethoxy)phenyl)prop-2-en-1-ol |

| LiAlH₄ or Na/NH₃(l) | Anti-addition | (E)-3-(4-(Trifluoromethoxy)phenyl)prop-2-en-1-ol |

The resulting allylic alcohols are versatile intermediates themselves, amenable to further transformations such as Sharpless asymmetric epoxidation, dihydroxylation, or halogenation of the double bond.

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol group of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. wikipedia.org

Mild oxidation is required to stop the reaction at the aldehyde stage, forming 3-(4-(trifluoromethoxy)phenyl)prop-2-ynal. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions for a Swern oxidation (using oxalyl chloride, DMSO, and triethylamine) are effective for this transformation. wikipedia.orgalfa-chemistry.comchemistrysteps.commissouri.eduyoutube.com These methods avoid the use of water, which can lead to overoxidation.

Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 3-(4-(trifluoromethoxy)phenyl)prop-2-ynoic acid. Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated in situ from chromium trioxide and sulfuric acid, known as the Jones oxidation), or sodium dichromate. organic-chemistry.orgwikipedia.orgsciencemadness.orgalfa-chemistry.comthermofisher.com In this case, the reaction is typically run under aqueous, acidic conditions with an excess of the oxidant.

| Desired Product | Reagent System | Reaction Type |

|---|---|---|

| 3-(4-(Trifluoromethoxy)phenyl)prop-2-ynal | PCC, DMP, or Swern Oxidation reagents | Mild Oxidation |

| 3-(4-(Trifluoromethoxy)phenyl)prop-2-ynoic acid | KMnO₄, H₂CrO₄ (Jones Oxidation) | Strong Oxidation |

Reactivity Influenced by the Trifluoromethoxy-Substituted Aromatic Ring

Electronic Effects on Reaction Kinetics, Regioselectivity, and Chemo-selectivity

The trifluoromethoxy (-OCF₃) group exerts a significant electronic influence on the reactivity of the entire molecule. It is characterized by a strong electron-withdrawing inductive effect (σ-withdrawing) due to the high electronegativity of the fluorine atoms. beilstein-journals.orgnih.gov This is partially counteracted by a weaker electron-donating resonance effect (π-donating) from the oxygen lone pairs. beilstein-journals.orgnih.govreddit.com However, the inductive effect dominates, making the -OCF₃ group a net electron-withdrawing substituent and a deactivator for electrophilic aromatic substitution. beilstein-journals.orgnih.gov

Aromatic Functionalization and Electrophilic/Nucleophilic Aromatic Substitution Considerations

Functionalization of the aromatic ring of this compound is governed by the directing effects of the trifluoromethoxy group.

Electrophilic Aromatic Substitution (EAS): Despite being a deactivating group, the -OCF₃ substituent is an ortho, para-director for electrophilic aromatic substitution. beilstein-journals.orgnih.govrsc.org This is because the resonance donation from the oxygen lone pairs can stabilize the cationic intermediate (the sigma complex) when the electrophile attacks at the ortho or para positions. The para position is generally favored over the ortho position due to reduced steric hindrance. beilstein-journals.orgnih.gov However, due to the deactivating nature of the group, EAS reactions such as nitration, halogenation, or Friedel-Crafts reactions typically require harsher conditions (e.g., higher temperatures, stronger Lewis acids) compared to activated aromatic rings. beilstein-journals.orgnih.govyoutube.com

Nucleophilic Aromatic Substitution (SNAr): The parent molecule is not suitably functionalized for SNAr reactions, as it lacks a good leaving group on the aromatic ring. For an SNAr reaction to occur, a leaving group (like a halide) must be present on the ring, and the ring must be activated by strong electron-withdrawing groups positioned ortho or para to that leaving group. While the -OCF₃ group is electron-withdrawing, it would not be sufficient on its own to activate a leaving group for SNAr under typical conditions.

C-F Bond Activation and its Implications in Cross-Coupling Reactions

The carbon-fluorine bond is the strongest single covalent bond to carbon, making its activation a significant challenge in organic synthesis. worktribe.com In the context of this compound, the trifluoromethoxy (-OCF₃) group presents a particularly inert feature. The C-F bonds in this group are even stronger than those in trifluoromethyl (-CF₃) groups due to the influence of the adjacent oxygen atom.

Transition metal-catalyzed cross-coupling reactions that proceed via C-F bond activation are relatively rare and typically require specific electronic activation of the aromatic ring. worktribe.comrsc.org For instance, successful palladium-catalyzed Sonagashira or Suzuki coupling reactions involving C-F bond cleavage often necessitate the presence of strong electron-withdrawing groups, such as a nitro group, positioned ortho to the fluorine atom to facilitate the initial oxidative addition step. worktribe.commdpi.com

For this compound, the primary site of reactivity under typical cross-coupling conditions is the propargyl alcohol moiety. The C-OH bond can be readily activated to participate in a wide range of transformations. In contrast, the C-F bonds of the trifluoromethoxy group are exceptionally stable and are not expected to undergo activation under conditions used for reactions like Sonogashira, Suzuki, or Heck couplings that target the alcohol or alkyne. Research into transition metal-mediated C-F bond activation has been a growing field, but it generally focuses on stoichiometric metal-fluoride complexes or the functionalization of highly activated fluoroaromatic systems. worktribe.com Given the high stability of the -OCF₃ group and the presence of the much more reactive propargyl alcohol group, C-F bond activation is not considered a viable pathway for initiating cross-coupling reactions with this substrate. Transformations will preferentially occur at the more labile propargylic position.

No experimental data is available for cross-coupling reactions proceeding via C-F bond activation for this compound, as this pathway is chemically disfavored.

Formation and Reactivity of Carbocationic and Iminium Intermediates

The propargyl alcohol functional group is a versatile precursor for the formation of reactive cationic intermediates. Under acidic conditions, the hydroxyl group can be protonated and eliminated as a water molecule, leading to the generation of a stabilized propargyl carbocation. This intermediate is a key species in numerous synthetic transformations.

Carbocationic Intermediates

The treatment of propargyl alcohols with Brønsted or Lewis acids promotes dehydration and the formation of a carbocation. thieme-connect.comaskfilo.comlibretexts.orgmasterorganicchemistry.com In the case of this compound, this process would yield a secondary carbocation stabilized by the adjacent phenyl ring and the alkyne. This SN1-type reactivity allows for the substitution of the hydroxyl group with a variety of nucleophiles. thieme-connect.com

The stability of this carbocation is influenced by two opposing electronic effects from the 4-(trifluoromethoxy)phenyl group:

Stabilization: The phenyl ring provides resonance stabilization.

Destabilization: The trifluoromethoxy group exerts a strong electron-withdrawing inductive effect, which destabilizes the adjacent positive charge.

Despite the destabilizing inductive effect, the formation of this carbocation is a common and predictable reaction pathway for aryl propargyl alcohols. thieme-connect.comorganic-chemistry.org This reactivity has been harnessed in various synthetic methods, including dehydrative cyclizations and substitutions. For example, gold-catalyzed dehydrative cyclizations of heteroatom-substituted propargylic alcohols proceed efficiently to form furans, pyrroles, and thiophenes via such cationic intermediates. organic-chemistry.org

| Reactant | Conditions | Intermediate | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Phenylprop-2-yn-1-ol | BCl₃, then allyltrimethylsilane | Propargyl Cation | 1-Phenylhexa-1,5-dien-3-yne | 85% | organic-chemistry.org |

| 1,3-Diphenylprop-2-yn-1-ol | H₂SO₄ / AcOH | Propargyl Cation | 1,3-Diphenyl-2-propen-1-one (Meyer-Schuster Rearrangement) | Good | rsc.org |

| 2-(1-Hydroxy-3-phenylprop-2-ynyl)thiophene | AuCl (0.5 mol%) | Propargyl Cation | 2-(Phenyl)thieno[2,3-b]furan | 94% | organic-chemistry.org |

Iminium Intermediates

Iminium ions are nitrogen analogs of carbocations and serve as highly reactive electrophiles in organic synthesis. nih.gov While direct formation from this compound is not typical, it could be envisioned through a two-step process: oxidation of the alcohol to the corresponding propargyl aldehyde, followed by condensation with a secondary amine under acidic conditions. masterorganicchemistry.com

The reactivity of related acetylenic iminium salts has been studied in detail. For instance, 3-Aryl-1-(trifluoromethyl)prop-2-yn-1-iminium salts, which are structurally similar to the iminium ion that would be derived from the target compound, exhibit high reactivity due to the electron-poor acetylenic bond and the electrophilicity of the CF₃-substituted iminium group. researchgate.net These intermediates readily engage in cascade reactions with styrenes, proceeding through cyclobutene (B1205218) and several cationic intermediates to yield complex indenyl products. researchgate.net This suggests that if an iminium intermediate of this compound were formed, it would serve as a powerful biselectrophile, enabling complex cyclization and cycloaddition reactions. researchgate.net

| Iminium Salt Reactant | Styrene Reactant | Conditions | Key Intermediates | Major Product | Yield |

|---|---|---|---|---|---|

| 3-Phenyl-1-(trifluoromethyl)prop-2-yn-1-iminium triflate | Styrene | Acetonitrile (B52724), 20 °C, 24h | Cyclobutene, Cationic species | 2-(1-Phenylvinyl)indene | 72% |

| 3-Phenyl-1-(trifluoromethyl)prop-2-yn-1-iminium triflate | 4-Methylstyrene | Acetonitrile, 20 °C, 24h | Cyclobutene, Cationic species | 5-Methyl-2-(1-p-tolylvinyl)indene | 65% |

| 3-Phenyl-1-(trifluoromethyl)prop-2-yn-1-iminium triflate | 4-Methoxystyrene | Acetonitrile, 20 °C, 24h | Cyclobutene, Cationic species | 5-Methoxy-2-[1-(4-methoxyphenyl)vinyl]indene | 68% |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 4 Trifluoromethoxy Phenyl Prop 2 Yn 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-(4-(trifluoromethoxy)phenyl)prop-2-yn-1-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous structural confirmation.

¹H, ¹³C, and ¹⁹F NMR for Comprehensive Structural Confirmation and Elucidation of Reaction Products

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The methylene (B1212753) protons (-CH₂OH) adjacent to the hydroxyl group would likely appear as a doublet, with the hydroxyl proton itself presenting as a broad singlet, the chemical shift of which is dependent on concentration and solvent. The aromatic protons on the phenyl ring will show a characteristic splitting pattern. Due to the para-substitution, two sets of doublets are anticipated, corresponding to the protons ortho and meta to the trifluoromethoxy group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The two sp-hybridized carbons of the alkyne moiety would be observed in the typical range for acetylenic carbons. The carbon atom of the methylene group will appear in the aliphatic region, shifted downfield due to the adjacent oxygen atom. The aromatic carbons will produce a set of signals in the aromatic region, with the carbon attached to the trifluoromethoxy group showing a characteristic chemical shift. The trifluoromethoxy carbon itself will also be observable, often as a quartet due to coupling with the fluorine atoms.

¹⁹F NMR Spectroscopy: The presence of the trifluoromethoxy group makes ¹⁹F NMR an indispensable tool for characterization. A single, sharp signal is expected for the three equivalent fluorine atoms of the -OCF₃ group. The chemical shift of this signal is highly sensitive to the electronic environment of the aromatic ring, making it a valuable probe for confirming the substitution pattern and for monitoring reactions involving this functional group.

| Predicted NMR Data for this compound | |

| Nucleus | Predicted Chemical Shift (ppm) and Multiplicity |

| ¹H | -CH₂OH: ~4.3 (d); -OH: variable (br s); Aromatic H (ortho to OCF₃): ~7.5 (d); Aromatic H (meta to OCF₃): ~7.2 (d) |

| ¹³C | -CH₂OH: ~51; C≡C: ~85, ~88; Aromatic C: ~115-150; -OCF₃: ~121 (q) |

| ¹⁹F | -OCF₃: ~ -58 (s) |

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Stereochemical and Conformational Analysis

For more complex derivatives of this compound, particularly those with stereocenters or restricted bond rotation, advanced 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the unambiguous assignment of protons in the molecule. For instance, the correlation between the methylene protons and the hydroxyl proton can be established.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, facilitating the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the spatial proximity of protons. For derivatives with conformational isomers or specific stereochemistry, NOESY can reveal through-space interactions, aiding in the elucidation of the three-dimensional structure in solution.

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly crucial for determining the precise molecular formula of this compound and its derivatives, confirming their elemental composition with high accuracy.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. For propargyl alcohols, two common fragmentation pathways are α-cleavage and dehydration.

α-Cleavage: This involves the cleavage of the bond adjacent to the oxygen atom, which can lead to the loss of a hydrogen atom or the propargyl group.

Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a characteristic fragmentation for alcohols.

The presence of the trifluoromethoxy-substituted phenyl group will also influence the fragmentation, potentially leading to characteristic fragments corresponding to the aromatic portion of the molecule.

| Expected Mass Spectrometry Data | |

| Analysis | Expected Result |

| Molecular Formula | C₁₀H₇F₃O₂ |

| Exact Mass | 216.0398 |

| Key Fragmentation Pathways | Loss of H₂O (M-18), α-cleavage, fragmentation of the aromatic ring |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands. orgchemboulder.com

The most prominent feature will be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C≡C triple bond stretch is expected to appear as a weak to medium intensity band in the range of 2100-2260 cm⁻¹. The C-O stretching vibration of the alcohol will likely be observed in the 1000-1250 cm⁻¹ region. The strong absorptions corresponding to the C-F stretching of the trifluoromethoxy group are anticipated in the 1100-1300 cm⁻¹ region, often overlapping with other signals. Aromatic C-H and C=C stretching vibrations will also be present in their respective characteristic regions.

| Characteristic IR Absorption Bands | |

| Functional Group | Expected Absorption Range (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) |

| C≡C (alkyne) | 2100-2260 (weak to medium) |

| C-O (alcohol) | 1000-1250 |

| C-F (trifluoromethoxy) | 1100-1300 (strong) |

| Aromatic C-H | ~3030 |

| Aromatic C=C | ~1600, ~1500 |

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives and Intermediates

For derivatives of this compound, X-ray crystallography can:

Unambiguously confirm the molecular connectivity.

Determine the stereochemistry at any chiral centers.

Reveal the preferred conformation of the molecule in the solid state.

Provide insights into intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

Computational and Theoretical Studies on 3 4 Trifluoromethoxy Phenyl Prop 2 Yn 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a widely used tool for predicting the geometry, stability, and reactivity of chemical compounds.

Analysis of Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For 3-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-ol, an FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack.

Charge Distribution and Electrostatic Potential Maps

An analysis of the charge distribution within a molecule provides insights into its polarity and the nature of its chemical bonds. Electrostatic Potential (ESP) maps are visual representations of the charge distribution, where different colors indicate regions of positive, negative, and neutral potential. These maps are invaluable for predicting intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, and for understanding how a molecule will interact with other reagents or biological targets. For the target compound, an ESP map would highlight the electron-rich and electron-deficient regions, which are crucial for its reactivity.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is critical to its function. Conformational analysis involves identifying the most stable spatial arrangements of a molecule (its conformers) and the energy barriers between them. Molecular Dynamics (MD) simulations provide a time-dependent view of molecular motion, allowing for the exploration of the conformational landscape and the study of how the molecule behaves in different environments (e.g., in solution). For this compound, these studies would elucidate its preferred shapes and flexibility, which are important for its interaction with other molecules.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry can be used to model chemical reactions, providing detailed insights into their mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely reaction pathway and the factors that control the reaction rate. Transition state analysis is crucial for understanding the energy barrier of a reaction and for designing catalysts that can lower this barrier. For reactions involving this compound, these calculations would be instrumental in predicting reaction outcomes and optimizing reaction conditions.

Quantitative Structure-Reactivity Relationships (QSRR) within the Trifluoromethoxy Phenylpropargyl Alcohol Class

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. By identifying key molecular descriptors that influence reactivity, QSRR models can be used to predict the reactivity of new, untested compounds. For the class of trifluoromethoxy phenylpropargyl alcohols, a QSRR study would involve synthesizing a library of related compounds, measuring their reactivity in a specific reaction, and then using computational methods to develop a predictive model.

Computational Studies on Stereoselectivity and Enantiomeric Excess in Catalytic Reactions

Many chemical reactions can produce multiple stereoisomers (molecules with the same connectivity but different spatial arrangements). Computational methods can be used to predict and explain the stereochemical outcome of a reaction, including the enantiomeric excess (a measure of the purity of a single enantiomer). By modeling the interaction between the substrate, catalyst, and reagents, it is possible to understand the origins of stereoselectivity and to design more effective stereoselective catalysts. For catalytic reactions involving this compound, such studies would be vital for controlling the three-dimensional structure of the products.

Applications of 3 4 Trifluoromethoxy Phenyl Prop 2 Yn 1 Ol As a Versatile Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

3-(4-(Trifluoromethoxy)phenyl)prop-2-yn-1-ol is a valuable propargyl alcohol derivative that serves as a versatile building block in organic synthesis. Its structure, featuring a terminal alkyne, a primary alcohol, and a trifluoromethoxy-substituted phenyl ring, provides multiple reactive sites for constructing a wide array of complex organic molecules. The trifluoromethoxy (-OCF3) group is of particular interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

Construction of Heterocyclic Compounds

The unique combination of functional groups in this compound makes it an ideal precursor for synthesizing various heterocyclic scaffolds, which are core components of many pharmaceuticals, agrochemicals, and materials.

Chromones: Chromone frameworks can be synthesized through various methods, including palladium-catalyzed cyclocarbonylation of o-iodophenols with terminal acetylenes. organic-chemistry.org In this context, this compound can react with substituted o-iodophenols in the presence of carbon monoxide and a palladium catalyst to yield chromones bearing the 4-(trifluoromethoxy)phenyl moiety. Another approach involves the Algar–Flynn–Oyamada reaction, where a chalcone (B49325) precursor undergoes oxidative cyclization. mdpi.com The propargyl alcohol can be converted into a corresponding chalcone to access this synthetic route.

Furans: Polysubstituted furans can be readily prepared from propargyl alcohols. organic-chemistry.org One common strategy is the acid-catalyzed cyclization of γ-alkynyl ketones, which can be formed by the reaction of propargylic acetates (derived from the parent alcohol) with enoxysilanes. organic-chemistry.org The Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, provides another route where the alkyne can be hydrated to form a necessary ketone functionality. organic-chemistry.org

Pyrans: The synthesis of pyran rings can be achieved through various cyclization strategies. nih.govnih.gov For instance, the acetylenic moiety of this compound can participate as a dienophile or be incorporated into a diene for subsequent Diels-Alder reactions to construct the pyran scaffold.

Indoles: The construction of the indole (B1671886) nucleus can be achieved through transition-metal-catalyzed reactions. For example, palladium- or copper-catalyzed coupling of o-haloanilines with terminal alkynes like this compound, followed by an intramolecular cyclization, yields 2-substituted indoles. nih.gov This method allows for the direct incorporation of the trifluoromethoxy-phenyl-substituted side chain into the indole core.

Carbazoles: The synthesis of carbazoles often involves the cyclization of N,N-diarylamines or 2,2'-dihalobiphenyls. beilstein-journals.orgnih.gov this compound can be used to construct one of the aryl rings in a biphenyl (B1667301) precursor, which can then undergo intramolecular C-H activation or other palladium-catalyzed cyclization methods to form the fused carbazole (B46965) system. nih.gov

Triazoles: The terminal alkyne functionality makes this compound an excellent substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction provides a highly efficient and regioselective route to 1,4-disubstituted-1,2,3-triazoles by reacting the alkyne with a wide variety of organic azides. nih.govraco.catisres.org This method is widely used for synthesizing complex molecules for pharmaceutical and material science applications.

Quinoxalines: Quinoxaline derivatives are typically synthesized by the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. nih.govresearchgate.net this compound can be converted into a suitable 1,2-dicarbonyl precursor through oxidation of the alkyne moiety, which can then be reacted with an o-phenylenediamine (B120857) to yield the desired quinoxaline.

Thiazolines: Thiazolines can be prepared through the condensation of β-amino thiols with carboxylic acids or their derivatives. organic-chemistry.orgnih.gov The primary alcohol of this compound can be oxidized to the corresponding carboxylic acid, which can then undergo cyclization with a β-amino thiol to form the 2-substituted thiazoline (B8809763) ring.

| Heterocycle | General Synthetic Strategy | Role of this compound |

|---|---|---|

| Chromones | Palladium-catalyzed carbonylative annulation | Serves as the terminal alkyne coupling partner with o-iodophenols. organic-chemistry.org |

| Furans | Cyclization of γ-alkynyl ketones | Acts as a precursor to the key γ-alkynyl ketone intermediate. organic-chemistry.org |

| Pyrans | Diels-Alder cycloaddition | Can be incorporated into the diene or act as the dienophile. nih.gov |

| Indoles | Palladium-catalyzed coupling and cyclization | Provides the C2-substituent via reaction with o-haloanilines. nih.gov |

| Carbazoles | Intramolecular cyclization of biphenyls | Acts as a building block for one of the aryl rings in the biphenyl precursor. nih.gov |

| Triazoles | Azide-Alkyne Cycloaddition (Click Chemistry) | Functions as the alkyne component for reaction with organic azides. nih.gov |

| Quinoxalines | Condensation with o-phenylenediamines | Precursor to the required 1,2-dicarbonyl compound via alkyne oxidation. nih.gov |

| Thiazolines | Condensation with β-amino thiols | Precursor to the required carboxylic acid via alcohol oxidation. organic-chemistry.org |

Synthesis of Polyketides and Natural Product Analogues

Polyketides are a large class of natural products built from the repeated condensation of acetyl and propionyl subunits. Synthetic strategies often mimic this biosynthetic approach using versatile building blocks. This compound can serve as a valuable starting material for the synthesis of polyketide fragments and analogues. The propargyl alcohol unit can be elaborated into longer carbon chains with defined stereochemistry. Furthermore, the trifluoromethoxy-phenyl group can be incorporated as a non-natural aromatic starter unit, leading to novel polyketide analogues with potentially modified biological activities. Chemoenzymatic strategies, which combine chemical synthesis with enzymatic transformations, could utilize derivatives of this compound to create fluorinated polyketides, a class of molecules with significant therapeutic potential. nih.gov

Formation of Specialty Chemicals and Advanced Intermediates

The trifluoromethoxy group is a highly sought-after substituent in modern drug design, often referred to as a "super-methyl" group due to its similar size but vastly different electronic properties. It can improve a molecule's metabolic stability, membrane permeability, and binding interactions. Consequently, this compound is an important advanced intermediate for specialty chemicals, particularly in the pharmaceutical and agrochemical industries. The heterocycles and other complex molecules synthesized from this starting material are themselves valuable intermediates for the development of new active ingredients.

| Intermediate Class | Synthetic Utility | Potential Application Area |

|---|---|---|

| Aryl-substituted Triazoles | Formed via click chemistry; used as stable linkers or pharmacophores. | Medicinal Chemistry, Materials Science |

| Fluorinated Indole Derivatives | Serve as scaffolds for biologically active compounds. nih.govbeilstein-journals.org | Pharmaceuticals |

| Substituted Furans and Pyrans | Core structures in numerous natural products and drugs. organic-chemistry.orgnih.gov | Agrochemicals, Pharmaceuticals |

| Functionalized Quinoxalines | Used in the development of kinase inhibitors and other therapeutics. nih.gov | Oncology, Medicinal Chemistry |

Generation of 1,4-Diynes and Related Alkyne-Rich Structures

Propargyl alcohols are key precursors for the synthesis of 1,4-diynes through coupling reactions. For instance, the Cadiot-Chodkiewicz coupling allows for the reaction of a terminal alkyne, such as this compound, with a 1-bromoalkyne in the presence of a copper(I) salt and an amine base. This reaction yields unsymmetrical conjugated 1,4-diynes. Similarly, Glaser-type couplings can be employed to generate symmetrical diynes. These alkyne-rich structures are important in materials science for creating carbon-rich polymers and molecular wires, and they also serve as intermediates for the synthesis of more complex cyclic and acyclic systems. Research has shown that reactions of propargyl alcohols with terminal alkynes can lead selectively to the formation of 1,4-diynes under specific catalytic conditions. organic-chemistry.org

Role in Ligand Design for Homogeneous and Heterogeneous Catalysis

The functional groups within this compound provide handles for its incorporation into larger ligand structures. The hydroxyl group can be used to form ether or ester linkages, while the alkyne can participate in various coupling reactions (e.g., Sonogashira coupling) or click chemistry to attach the molecule to a ligand backbone. The trifluoromethoxy-phenyl moiety can tune the electronic properties of the final metal-ligand complex, influencing its catalytic activity, stability, and selectivity. The steric bulk and lipophilicity of this group can also create specific pockets in the catalytic site, which can be beneficial for substrate recognition and asymmetric catalysis.

Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers for Specific Applications

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. While this compound itself is not a typical MOF linker, it is a valuable precursor for synthesizing functionalized linkers. The alcohol and alkyne groups can be chemically modified to introduce coordinating groups, such as carboxylates or nitrogen-based heterocycles, at one or both ends of the molecule.

For example, oxidation of the alcohol and subsequent modification of the alkyne could yield a dicarboxylic acid linker. MOFs built with such a linker would feature pores decorated with the trifluoromethoxy-phenyl group. This functionalization can significantly impact the MOF's properties, such as enhancing its hydrophobicity for selective adsorption of specific gases or organic vapors from water, or creating a specific chemical environment to catalyze reactions within the pores.

Ligands for Transition Metal-Catalyzed Coupling and Cyclization Reactions

The propargyl alcohol framework of this compound, combined with its terminal alkyne, offers multiple coordination points for transition metals, rendering it a promising ligand scaffold for various catalytic transformations. While direct catalytic applications of this specific molecule as a ligand are not extensively documented in dedicated studies, its structural motifs are analogous to ligands known to be effective in a range of coupling and cyclization reactions.

The hydroxyl group and the alkyne's π-system can coordinate to metal centers such as palladium, copper, gold, or ruthenium. This coordination can modulate the metal's electronic properties and steric environment, thereby influencing the efficiency and selectivity of catalytic cycles. For instance, in palladium-catalyzed cross-coupling reactions like the Sonogashira, Heck, or Suzuki couplings, propargyl alcohol derivatives can act as ancillary ligands that stabilize the catalytic species.

Furthermore, the alkyne functionality itself is a key reactant in numerous transition-metal-catalyzed cyclization and annulation reactions to form carbocyclic and heterocyclic systems. nih.govbeilstein-journals.orgbeilstein-journals.org The trifluoromethoxy-phenyl substituent can influence the regioselectivity and stereoselectivity of these transformations through electronic and steric effects. Cascade reactions, where the alkyne undergoes sequential transformations, are a powerful tool for building molecular complexity, and substrates like this compound are ideal candidates for such strategies. nih.gov

Below is a representative table of potential transition metal-catalyzed reactions where derivatives of this compound could serve as either a ligand or a key substrate.

| Reaction Type | Metal Catalyst | Potential Role of the Compound | Product Class |

| Sonogashira Coupling | Pd/Cu | Alkyne Substrate | Aryl-substituted alkynes |

| Alkyne Hydroarylation | Au, Pt, Pd | Alkyne Substrate | Substituted Styrenes |

| Enyne Cycloisomerization | Au, Pt, Ru | Alkyne Substrate | Cyclic Dienes |

| [2+2+2] Cycloaddition | Co, Rh, Ir | Alkyne Substrate | Substituted Benzenes |

| Pauson-Khand Reaction | Co₂(CO)₈ | Alkyne Substrate | Bicyclic Enones |

Development of Functional Materials and Chemical Probes

The distinct electronic and structural features of this compound make it an excellent precursor for the development of sophisticated functional materials and chemical probes.

Precursors for Fluorescent and Photochromic Systems

The rigid phenylacetylene (B144264) core of this compound provides a robust scaffold for the construction of fluorescent dyes and probes. The trifluoromethoxy group is known to enhance the photophysical properties of fluorophores, such as improving quantum yields and photostability, by acting as a strong electron-withdrawing group. nih.gov This property, combined with the extended π-conjugation of the phenylalkyne system, is fundamental to designing molecules that absorb and emit light in the visible spectrum. mdpi.com

By chemically modifying the terminal alcohol, the core structure can be elaborated into more complex fluorescent systems. For example, esterification or etherification can be used to attach recognition moieties for specific analytes, leading to the creation of "turn-on" or "turn-off" fluorescent sensors. researchgate.netnih.gov The interaction of the sensor with its target can induce conformational changes or modulate intramolecular charge transfer (ICT) processes, resulting in a detectable change in fluorescence. nih.gov

The trifluoromethoxy-phenyl moiety is also found in materials exhibiting photochromism—the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation. mdpi.comgoogle.com Polymers and molecular switches incorporating this group have been explored for applications in optical data storage, smart windows, and molecular electronics. mdpi.comgoogle.com The propargyl alcohol can serve as a synthetic handle to incorporate this photoactive core into larger polymeric structures or onto surfaces. google.com

The following table summarizes the potential photophysical properties of a hypothetical fluorescent dye derived from this compound.

| Property | Value | Conditions |

| Absorption Maximum (λ_abs) | 350 nm | Dichloromethane (B109758) |

| Emission Maximum (λ_em) | 450 nm | Dichloromethane |

| Quantum Yield (Φ_F) | 0.65 | Dichloromethane |

| Stokes Shift | 100 nm | Dichloromethane |

Components in Click Chemistry Conjugation Strategies

The terminal alkyne group is the defining feature that makes this compound an ideal component for "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.orgnih.gov This reaction is renowned for its high efficiency, specificity, and biocompatibility, enabling the rapid and reliable covalent linking of molecular fragments. nih.gov

In this context, this compound serves as the alkyne-containing building block. It can be readily reacted with a wide variety of azide-functionalized molecules, including biomolecules (peptides, proteins, nucleic acids), polymers, surfaces, and fluorescent labels, to form stable 1,2,3-triazole linkages. nih.govsigmaaldrich.cominterchim.fr